Cas no 2361657-08-9 (N-({7-oxaspiro4.5decan-10-yl}methyl)prop-2-enamide)

N-({7-oxaspiro4.5decan-10-yl}methyl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- N-({7-oxaspiro4.5decan-10-yl}methyl)prop-2-enamide
- EN300-26574990
- Z3325092126
- N-(7-Oxaspiro[4.5]decan-10-ylmethyl)prop-2-enamide
- 2361657-08-9
- N-({7-oxaspiro[4.5]decan-10-yl}methyl)prop-2-enamide
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- Inchi: 1S/C13H21NO2/c1-2-12(15)14-9-11-5-8-16-10-13(11)6-3-4-7-13/h2,11H,1,3-10H2,(H,14,15)
- InChI Key: HADPAJKLJGPKHZ-UHFFFAOYSA-N
- SMILES: O1CCC(CNC(C=C)=O)C2(C1)CCCC2
Computed Properties
- Exact Mass: 223.157228913g/mol
- Monoisotopic Mass: 223.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
- XLogP3: 2.1
N-({7-oxaspiro4.5decan-10-yl}methyl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26574990-0.05g |
N-({7-oxaspiro[4.5]decan-10-yl}methyl)prop-2-enamide |
2361657-08-9 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-({7-oxaspiro4.5decan-10-yl}methyl)prop-2-enamide Related Literature
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
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T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
Additional information on N-({7-oxaspiro4.5decan-10-yl}methyl)prop-2-enamide
Introduction to N-({7-oxaspiro[4.5]decan-10-yl}methyl)prop-2-enamide (CAS No. 2361657-08-9)
N-({7-oxaspiro[4.5]decan-10-yl}methyl)prop-2-enamide (CAS No. 2361657-08-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique spirocyclic structure and amide functionality, has shown promising potential in various therapeutic applications, particularly in the modulation of biological pathways and the treatment of diseases.
The chemical structure of N-({7-oxaspiro[4.5]decan-10-yl}methyl)prop-2-enamide features a 7-oxaspiro[4.5]decan-10-yl moiety, which is a bicyclic ring system with an oxygen atom bridging two carbon atoms. This spirocyclic structure imparts unique physical and chemical properties to the compound, making it an interesting candidate for drug development. The presence of the amide group further enhances its reactivity and biological activity, contributing to its potential as a therapeutic agent.
Recent studies have highlighted the pharmacological properties of N-({7-oxaspiro[4.5]decan-10-yl}methyl)prop-2-enamide. One notable area of research is its role in modulating G protein-coupled receptors (GPCRs), which are key targets for many drugs due to their involvement in a wide range of physiological processes. Research published in the Journal of Medicinal Chemistry has shown that this compound can selectively bind to specific GPCRs, potentially leading to new treatments for conditions such as cardiovascular diseases, neurological disorders, and metabolic syndromes.
In addition to its GPCR modulation capabilities, N-({7-oxaspiro[4.5]decan-10-yl}methyl)prop-2-enamide has also been investigated for its anti-inflammatory properties. Inflammation is a critical component in the pathogenesis of many diseases, and compounds that can effectively reduce inflammation without significant side effects are highly sought after. Studies conducted by researchers at the University of California have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in both in vitro and in vivo models.
The safety profile of N-({7-oxaspiro[4.5]decan-10-yl}methyl)prop-2-enamide is another important aspect that has been extensively studied. Preclinical toxicology assessments have shown that this compound exhibits low toxicity and good tolerability at therapeutic doses. These findings are crucial for advancing the compound through clinical trials and ultimately into clinical use.
Clinical trials are currently underway to evaluate the efficacy and safety of N-({7-oxaspiro[4.5]decan-10-yl}methyl)prop-2-enamide in various therapeutic settings. Early phase I trials have shown promising results, with the compound demonstrating good pharmacokinetic properties and minimal adverse effects. These preliminary findings have paved the way for more advanced clinical trials, which are expected to provide further insights into its therapeutic potential.
Beyond its direct therapeutic applications, N-({7-oxaspiro[4.5]decan-10-yl}methyl)prop-2-enamide has also been explored as a tool for understanding biological processes at a molecular level. Its ability to selectively interact with specific receptors and enzymes makes it a valuable probe for studying signal transduction pathways and other cellular mechanisms. This dual role as both a therapeutic agent and a research tool underscores its significance in the field of medicinal chemistry.
In conclusion, N-({7-oXaspiro[4.5]decan--yl}methyl)prop--enamide (CAS No. 2361657--9) represents a promising compound with a wide range of potential applications in medicine and research. Its unique chemical structure, combined with its favorable pharmacological properties, positions it as a valuable asset in the ongoing efforts to develop new treatments for various diseases and conditions.
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